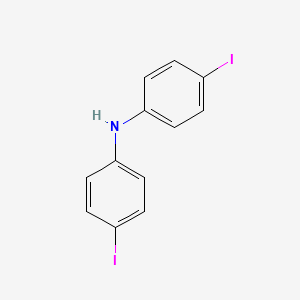

Bis(4-iodophenyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-(4-iodophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLIWXXAQHNDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513729 | |

| Record name | 4-Iodo-N-(4-iodophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20255-70-3 | |

| Record name | 4-Iodo-N-(4-iodophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-iodophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-iodophenyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a halogenated secondary diarylamine that serves as a versatile and pivotal building block in contemporary organic synthesis. Its unique structural motif, featuring two iodinated phenyl rings bridged by a secondary amine, imparts a valuable combination of reactivity and rigidity. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and burgeoning applications, with a particular focus on its relevance in materials science and as a precursor in the development of novel therapeutics.

Core Molecular Identity and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow powder. Its core structure consists of a central secondary amine functional group connecting two para-iodinated phenyl rings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20255-70-3 | [1] |

| Molecular Formula | C₁₂H₉I₂N | [1] |

| Molecular Weight | 421.01 g/mol | [1] |

| IUPAC Name | 4-iodo-N-(4-iodophenyl)aniline | [1] |

| Synonyms | 4,4'-Diiododiphenylamine | [1] |

| Melting Point | 125-129 °C | [1] |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in acetone |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be efficiently achieved through the direct iodination of diphenylamine. A highly effective and regioselective method employs 1,3-Diiodo-5,5-dimethylhydantoin (DIH) as the iodinating agent.[2][3][4] DIH is a stable, solid reagent that offers advantages over molecular iodine in terms of handling and reactivity.[3]

Experimental Protocol: Iodination of Diphenylamine with DIH

This protocol is based on the established reactivity of DIH for the iodination of aromatic amines.[5]

Materials:

-

Diphenylamine

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve diphenylamine (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add concentrated sulfuric acid to the cooled solution. The acid acts as a catalyst, activating the iodinating agent.

-

In a separate container, prepare a solution of 1,3-Diiodo-5,5-dimethylhydantoin (2.2 equivalents) in dichloromethane.

-

Add the DIH solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the symmetry of the molecule, two sets of doublets in the aromatic region (typically between 7.0 and 7.8 ppm) would be anticipated. The protons ortho to the iodine atoms will have a different chemical shift from the protons ortho to the amine group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule. The carbon atoms directly bonded to iodine will exhibit a characteristic upfield shift due to the heavy atom effect. Generally, aromatic carbons resonate in the range of 110-150 ppm.[6][7][8]

Reactivity and Applications in Organic Synthesis

The two iodine substituents on the aromatic rings of this compound are excellent leaving groups, making this molecule a highly valuable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile construction of more complex molecular architectures.

Key Reactions:

-

Suzuki-Miyaura Coupling: The C-I bonds can readily undergo palladium-catalyzed coupling with boronic acids or their esters to form new C-C bonds, enabling the synthesis of extended aromatic systems.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides a direct route to diarylalkynes, which are important structural motifs in materials science and medicinal chemistry.

-

Buchwald-Hartwig Amination: Further amination reactions at the C-I positions can be achieved to introduce additional nitrogen-containing functionalities.

-

Heck Coupling: The C-I bonds can participate in palladium-catalyzed reactions with alkenes to form new C-C bonds.

Caption: Reactivity of this compound in cross-coupling.

Applications in Drug Discovery and Materials Science

Diarylamine moieties are prevalent in a wide range of biologically active compounds and functional organic materials.[9] this compound, as a di-functionalized diarylamine, serves as a strategic starting material in these fields.

Drug Discovery

In medicinal chemistry, the diarylamine scaffold is a privileged structure found in numerous therapeutic agents. The ability to functionalize both aryl rings of this compound through cross-coupling reactions provides a powerful platform for generating libraries of novel compounds for drug discovery programs.[10] The introduction of diverse substituents can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Iodo-containing aromatic compounds, such as 4-iodoaniline, are recognized as crucial building blocks in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.[11]

Materials Science

The rigid and planarizable nature of the diarylamine core, combined with the potential for creating extended π-conjugated systems through its iodo-functionalities, makes this compound an attractive precursor for organic electronic materials. Arylamines are well-known for their hole-transporting properties, and derivatives of this compound could find applications in:

-

Organic Light-Emitting Diodes (OLEDs): As components of the hole-transport layer.

-

Organic Photovoltaics (OPVs): As electron-donating materials.

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Store the compound in a tightly sealed container in a cool, dry place, away from light.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both academic research and industrial applications. Its straightforward synthesis, well-defined reactivity in cross-coupling reactions, and the utility of its diarylamine core make it a key building block for the creation of complex organic molecules. For researchers and scientists in drug development and materials science, a thorough understanding of the properties and reactivity of this compound opens up numerous avenues for innovation and discovery.

References

- 1. jk-sci.com [jk-sci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. compoundchem.com [compoundchem.com]

- 9. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 10. routledge.com [routledge.com]

- 11. calibrechem.com [calibrechem.com]

Introduction: The Strategic Importance of a Dihalogenated Building Block

An In-depth Technical Guide to 4,4'-Diiododiphenylamine: Synthesis, Reactivity, and Applications

4,4'-Diiododiphenylamine is a symmetrically substituted aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring two strategically placed iodine atoms on a stable diphenylamine core, offers two reactive sites for carbon-carbon and carbon-heteroatom bond formation. This di-functionality is paramount, enabling its use in step-growth polymerization and the synthesis of complex, multi-substituted molecular architectures. For researchers in materials science and drug discovery, this compound is not merely a reagent but a foundational scaffold for creating novel materials with tailored electronic properties and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for its effective utilization.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's properties is critical for its application. The physical and spectroscopic characteristics of 4,4'-Diiododiphenylamine define its behavior in chemical reactions and provide the means for its unambiguous identification.

Physicochemical Properties

The key properties of 4,4'-Diiododiphenylamine are summarized below. It is a solid at room temperature, with solubility in common organic solvents but limited solubility in water, which is typical for diarylamines of its molecular weight.[1]

| Property | Value |

| Molecular Formula | C₁₂H₉I₂N |

| Molecular Weight | 421.02 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Approx. 104-108 °C |

| Solubility | Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in ethanol; insoluble in water. |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of 4,4'-Diiododiphenylamine. The expected data from key techniques are detailed below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry.

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.8-7.6 ppm). The protons ortho to the iodine atom will appear as a doublet, coupled to the protons meta to the iodine. The protons ortho to the amine group (and meta to iodine) will appear as another doublet.

-

Amine Proton (N-H): A broad singlet, typically in the δ 5.0-8.0 ppm range, whose chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals in the aromatic region.

-

C-I Carbon: The carbon atom directly bonded to iodine will be found at a characteristic chemical shift (approx. δ 80-90 ppm).

-

C-N Carbon: The carbon atom bonded to the nitrogen will appear further downfield (approx. δ 140-150 ppm).

-

Other Aromatic Carbons: Two additional signals for the remaining CH carbons in the aromatic rings.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[3][4]

-

N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹, characteristic of a secondary amine.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A signal in the 1250-1350 cm⁻¹ range.

-

C-I Stretch: Found in the fingerprint region, typically below 600 cm⁻¹.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 421, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of one or both iodine atoms.

Experimental Protocol: Spectroscopic Characterization

This protocol outlines a self-validating system for confirming the identity and purity of synthesized 4,4'-Diiododiphenylamine.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

IR (KBr Pellet Method): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

MS (EI): Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol for direct infusion or GC-MS analysis.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using an electron ionization (EI) source.

-

-

Data Analysis:

-

Compare the acquired spectra with the expected patterns described above. The presence of all characteristic signals and the correct molecular ion peak provides strong evidence for the correct structure.

-

Part 2: Synthesis of 4,4'-Diiododiphenylamine

The synthesis of 4,4'-diiododiphenylamine can be approached through several routes. A common and effective method is the direct electrophilic iodination of diphenylamine. This approach is often favored for its straightforwardness.

Causality in Experimental Design

The chosen method involves the direct iodination of diphenylamine using iodine monochloride (ICl) or a combination of an iodine source and an oxidizing agent. The rationale is as follows:

-

Substrate Activation: The amine group of diphenylamine is an ortho-, para-directing activator. Due to the steric hindrance from the phenyl groups, substitution occurs preferentially at the para positions.

-

Iodinating Agent: N-Iodosuccinimide (NIS) in the presence of an acid catalyst or a mixture of I₂ and an oxidant (like ammonium persulfate) provides an electrophilic iodine source (I⁺) necessary for aromatic substitution.[5]

-

Solvent Choice: A solvent like glacial acetic acid or dichloromethane is chosen to dissolve the reactants and facilitate the reaction without participating in it.[5]

Experimental Protocol: Synthesis via Direct Iodination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve diphenylamine (1 eq.) in glacial acetic acid.

-

Reagent Addition: In the dropping funnel, prepare a solution of N-Iodosuccinimide (NIS) (2.1 eq.) in glacial acetic acid. Add this solution dropwise to the stirred diphenylamine solution at room temperature over 30 minutes.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude solid with water and then with cold ethanol to remove impurities.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4,4'-diiododiphenylamine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4,4'-Diiododiphenylamine.

Part 3: Reactivity and Applications

The synthetic utility of 4,4'-diiododiphenylamine stems directly from the reactivity of its two carbon-iodine bonds, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Gateway to Molecular Complexity: Cross-Coupling Reactions

The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed oxidative addition, allowing reactions to proceed under mild conditions. This makes 4,4'-diiododiphenylamine a superior substrate for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6][7] These reactions are cornerstones of modern organic chemistry, enabling the precise construction of complex molecules.[6]

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, creating extended π-conjugated systems.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing linear rigidity into molecular structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, leading to the synthesis of complex triarylamines.

Controlling the degree of functionalization can be challenging with dihalogenated substrates.[8] However, by carefully selecting ligands, reaction conditions, and stoichiometry, it is possible to achieve either mono- or di-substitution, adding another layer of synthetic control.[8][9]

Logical Relationship: Cross-Coupling Pathways

Caption: Key cross-coupling reactions of 4,4'-Diiododiphenylamine.

Applications in Materials Science and Drug Development

1. Organic Electronics

The triphenylamine core, which can be elaborated from 4,4'-diiododiphenylamine, is a cornerstone of materials for organic electronics.[10] Its derivatives are widely used as hole-transporting materials in:

-

Organic Light-Emitting Diodes (OLEDs): Facilitating the efficient injection and transport of positive charge carriers (holes).

-

Perovskite Solar Cells (PSCs): Acting as a crucial component in the hole-transport layer to extract holes and prevent charge recombination. The ability to extend the conjugation of the diphenylamine core via Suzuki or Sonogashira coupling allows for the fine-tuning of the material's HOMO/LUMO energy levels, absorption spectrum, and charge mobility.[10][11]

2. Drug Development

The diphenylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. While 4,4'-diiododiphenylamine itself is not a therapeutic agent, it is a valuable intermediate for synthesizing libraries of complex molecules for drug discovery.[12] By using cross-coupling reactions, diverse functional groups can be introduced at the 4 and 4' positions, allowing for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for biological targets.[12] This scaffold is found in compounds investigated for a range of activities, including use as receptor antagonists and kinase inhibitors.[12][13]

Conclusion

4,4'-Diiododiphenylamine is far more than a simple dihalogenated aromatic. It is a strategically designed molecular platform that provides chemists with reliable and versatile access to a vast chemical space. Its robust diphenylamine core, combined with two highly reactive C-I bonds, makes it an indispensable tool for constructing the complex, functional molecules required to advance the fields of organic electronics and drug discovery. A thorough understanding of its synthesis, spectroscopic properties, and reactivity in cross-coupling reactions is essential for any researcher aiming to leverage its full synthetic potential.

References

- 1. CAS 1752-24-5: 4,4′-Dihydroxydiphenylamine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3 [iitianacademy.com]

- 5. CN106117007A - A kind of preparation method of 4,4` diiodo biphenyl - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Electronics | Purdue Polytechnic [polytechnic.purdue.edu]

- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-iodophenyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a halogenated secondary diarylamine. Its molecular structure, featuring two iodophenyl rings linked by a secondary amine, makes it a significant and versatile building block in modern organic synthesis. The presence of the reactive carbon-iodine bonds and the nucleophilic secondary amine functionality allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a particular focus on its relevance in materials science and as an intermediate in the development of active pharmaceutical ingredients (APIs).[1][]

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉I₂N | [3][4] |

| Molecular Weight | 421.01 g/mol | [3] |

| CAS Number | 20255-70-3 | [3][5] |

| IUPAC Name | 4-iodo-N-(4-iodophenyl)aniline | [3] |

| Synonyms | 4,4'-Diiododiphenylamine | [3][5] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 125-129 °C | [3][5] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis of this compound

The formation of the C-N bond to create the diarylamine scaffold is the central challenge in synthesizing this compound. The two most powerful and widely employed methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods involve the cross-coupling of an aryl halide with an amine.

Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst. This reaction typically requires high temperatures and polar aprotic solvents. The reaction proceeds by coupling 4-iodoaniline with 1,4-diiodobenzene or another molecule of 4-iodoaniline under copper catalysis.

Caption: Ullmann Condensation for this compound Synthesis.

Experimental Protocol (Representative Ullmann Condensation):

-

To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 eq), 1,4-diiodobenzene (1.1 eq), Copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 150 °C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. This method would typically involve the coupling of 4-iodoaniline with 1-bromo-4-iodobenzene or 1,4-diiodobenzene. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling, allowing for selective reaction.

Caption: Buchwald-Hartwig Amination for this compound Synthesis.

Experimental Protocol (Representative Buchwald-Hartwig Amination):

-

In a glovebox, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.

-

Add 4-iodoaniline (1.2 eq) and 1,4-diiodobenzene (1.0 eq) to the tube.

-

Remove the tube from the glovebox, add anhydrous toluene via syringe, and place it under an inert atmosphere.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.8-7.6 ppm). The protons ortho to the iodine atoms will appear as a doublet, and the protons ortho to the amine group will appear as another doublet. The coupling constant (J) for these ortho-coupled protons should be around 8-9 Hz.

-

Amine Proton (N-H): A broad singlet, typically in the range of δ 5.5-8.0 ppm, the exact shift of which can be concentration and solvent-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the symmetry of the molecule.

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (approx. δ 115-145 ppm).

-

The carbon atom bonded to the iodine (C-I) will be shifted upfield to around δ 80-90 ppm.

-

The carbon atom bonded to the nitrogen (C-N) will be in the range of δ 140-145 ppm.

-

The two other aromatic carbons (CH) will appear between δ 118-138 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the secondary amine and the aromatic rings.

-

N-H Stretch: A single, sharp to medium absorption band around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[6]

-

C-N Stretch (Aromatic): A strong band in the region of 1335-1250 cm⁻¹ indicates the C-N bond of the aromatic amine.[6]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Bending: Strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-I Stretch: Typically found in the far-infrared region, often below 600 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z 421. The presence of two iodine atoms will not give a characteristic isotopic pattern as iodine is monoisotopic (¹²⁷I).

-

Fragmentation: The fragmentation pattern for diarylamines can be complex. Common fragmentation pathways may include the loss of an iodine atom ([M-I]⁺) at m/z 294, followed by further fragmentation of the diphenylamine core.[7][8]

Applications in Research and Development

This compound is a valuable intermediate due to its dual reactivity: the N-H bond can be further functionalized, and the C-I bonds are ideal handles for cross-coupling reactions.

Precursor for Hole-Transporting Materials (HTMs)

In the field of materials science, particularly for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), diarylamine and triarylamine derivatives are crucial components of hole-transporting materials.[9] The diarylamine core of this compound serves as an excellent electron-donating scaffold. The C-I bonds can be readily functionalized via reactions like Suzuki or Sonogashira couplings to introduce other aromatic or conjugated systems, thereby tuning the electronic and physical properties (e.g., HOMO/LUMO levels, solubility, and film-forming ability) of the resulting material.[10]

Intermediate in Pharmaceutical and Agrochemical Synthesis

The diarylamine motif is a common feature in many biologically active molecules.[11] this compound can serve as a key intermediate for the synthesis of more complex pharmaceutical ingredients.[1][] The iodine atoms can be substituted through various cross-coupling reactions to build molecular complexity. For instance, they can be replaced with aryl, alkyl, or heteroaryl groups, or converted to other functional groups, providing a pathway to a diverse library of compounds for drug discovery screening.[12]

Ligand Synthesis and Catalysis

The amine functionality can be used to coordinate with metal centers, and the overall structure can be elaborated to form more complex ligands for catalysis. The iodophenyl groups can be functionalized to introduce phosphine or other coordinating groups, leading to novel ligand architectures for various transition-metal-catalyzed reactions.[13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection (P280).[5]

-

Wash skin thoroughly after handling (P264).[3]

-

IF ON SKIN: Wash with plenty of water (P302 + P352).[5]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[3]

-

-

Storage: Store in a cool, dry, and well-ventilated area, typically at 2-8 °C, away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important molecule in organic synthesis. Its well-defined structure and dual reactivity make it a valuable precursor for a range of applications, from advanced materials for optoelectronic devices to complex intermediates for the pharmaceutical industry. The continued development of efficient synthetic methods like the Buchwald-Hartwig amination further enhances its accessibility and utility for researchers and scientists. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in innovative chemical research.

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. jk-sci.com [jk-sci.com]

- 4. PubChemLite - this compound (C12H9I2N) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 20255-70-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. calibrechem.com [calibrechem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(4-iodophenyl)amine

Abstract

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a pivotal building block in the realms of medicinal chemistry, materials science, and organic synthesis.[1][2] Its diarylamine scaffold is a privileged structure in numerous biologically active compounds and functional materials.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the two primary synthetic methodologies—the Ullmann condensation and the Buchwald-Hartwig amination—offering a comparative analysis to inform methodological selection. Furthermore, a detailed exposition of modern spectroscopic techniques for the definitive characterization of this compound is presented.

Introduction: The Significance of this compound

Diarylamines are a cornerstone of modern organic chemistry, with their structures embedded in a wide array of pharmaceuticals, agrochemicals, and electronic materials.[4][5][6] this compound serves as a particularly versatile intermediate. The presence of two iodine atoms offers reactive handles for subsequent cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures.[7] The diarylamine core itself is a key pharmacophore, often involved in crucial hydrogen bonding interactions with biological targets.[8]

Synthetic Methodologies: A Comparative Analysis

The construction of the C-N bond in diarylamines is most prominently achieved through two powerful transition metal-catalyzed reactions: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[9] The choice between these methods is often dictated by factors such as substrate scope, reaction conditions, and cost.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol.[10][11] For the synthesis of this compound, this would involve the coupling of 4-iodoaniline with 4-iodobenzene.

Causality Behind Experimental Choices:

-

Catalyst: Traditionally, stoichiometric amounts of copper powder were used.[10] Modern iterations employ catalytic amounts of copper(I) salts, such as CuI, which are more reactive and lead to higher yields.[12] The use of ligands like diamines can further enhance catalyst performance.[13]

-

Base: A base is required to deprotonate the amine, forming the active nucleophile. Strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[9]

-

Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to facilitate the reaction at elevated temperatures.[10]

-

Temperature: The Ullmann condensation often requires high temperatures, frequently in the range of 150-220°C.[9]

Mechanistic Insights:

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle initiates with the coordination of the amine to the Cu(I) catalyst, followed by deprotonation to form a copper amide intermediate. Oxidative addition of the aryl halide generates a Cu(III) species, from which reductive elimination affords the diarylamine product and regenerates the active Cu(I) catalyst.[9]

Caption: Catalytic cycle of the Ullmann condensation.

The Buchwald-Hartwig Amination: A Modern Powerhouse

Developed in the 1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay for C-N bond formation due to its broad substrate scope and milder reaction conditions compared to the Ullmann condensation.[14][15]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[16]

-

Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are commonly used to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequent choices.[9]

-

Solvent: Aprotic solvents like toluene or dioxane are typically used.[9]

-

Temperature: Reactions are often run at milder temperatures, ranging from room temperature to 120°C.[9]

Mechanistic Insights:

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex, forming a Pd(II) species. Coordination of the amine, followed by deprotonation by the base, leads to a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which furnishes the desired diarylamine and regenerates the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Summary

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |

| Reaction Temperature | High (often >150-220°C) | Milder (often 25-120°C) |

| Base | Strong inorganic bases (e.g., K₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu) |

| Solvent | High-boiling polar solvents (e.g., DMF) | Aprotic solvents (e.g., Toluene, Dioxane) |

| Substrate Scope | Favored for electron-poor aryl halides | Broad scope, including electron-rich and neutral aryl halides |

| Cost | Generally lower | Higher due to palladium and specialized ligands |

Detailed Experimental Protocols

The following are illustrative protocols for the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Ullmann Condensation

-

To a sealed reaction vessel, add 4-iodoaniline (1.0 eq.), 1,4-diiodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 180°C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

-

To a flame-dried Schlenk flask, add 4-iodoaniline (1.0 eq.), 1,4-diiodobenzene (1.1 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 110°C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: A generalized experimental workflow for synthesis.

Comprehensive Characterization

Definitive structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[17]

| Technique | Expected Chemical Shifts (δ, ppm) | Rationale |

| ¹H NMR | 7.5-6.8 | Aromatic protons. Protons ortho to the iodine will be downfield due to the inductive effect. Protons ortho to the amine will be upfield due to the electron-donating nature of the nitrogen. A singlet for the N-H proton will also be present. |

| ¹³C NMR | 150-110 | Aromatic carbons. Carbons attached to iodine will be significantly upfield due to the heavy atom effect. Carbons attached to the nitrogen will be downfield. |

Note: Specific chemical shifts will be dependent on the solvent used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.[18]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3300 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1350-1250 | C-N stretch |

| ~820 | para-substituted C-H bend |

| ~500 | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.[19]

| Technique | Expected m/z | Information |

| High-Resolution MS (HRMS) | ~420.8824 | Provides the exact mass, confirming the molecular formula C₁₂H₉I₂N.[20] |

| Electron Ionization (EI-MS) | 421 | Molecular ion peak (M⁺). |

Applications in Research and Development

This compound is a valuable precursor in several areas:

-

Medicinal Chemistry: As a scaffold for the synthesis of kinase inhibitors and other therapeutic agents.[5][6] The diarylamine motif is prevalent in many approved drugs.

-

Materials Science: In the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.[21][22] The extended π-conjugation possible through subsequent reactions is key to these applications.

-

Organic Synthesis: As a versatile building block for the construction of complex nitrogen-containing heterocycles and polymers.[23]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By understanding the nuances of the Ullmann condensation and the Buchwald-Hartwig amination, researchers can make informed decisions about the most suitable synthetic strategy for their specific needs. The comprehensive characterization data and protocols serve as a valuable resource for the successful synthesis and identification of this important chemical intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 20255-70-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 6. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajol.info [ajol.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. PubChemLite - this compound (C12H9I2N) [pubchemlite.lcsb.uni.lu]

- 21. nbinno.com [nbinno.com]

- 22. mdpi.com [mdpi.com]

- 23. chemrevlett.com [chemrevlett.com]

An In-depth Technical Guide to 4-Iodo-N-(4-iodophenyl)aniline

Abstract

This technical guide provides a comprehensive overview of Bis(4-iodophenyl)amine, known formally by its IUPAC name, 4-iodo-N-(4-iodophenyl)aniline. Designed for researchers, medicinal chemists, and materials scientists, this document details the compound's chemical identity, physicochemical properties, validated synthesis and purification protocols, and spectroscopic characterization. Furthermore, it explores its significant applications as a versatile building block in palladium-catalyzed cross-coupling reactions for the development of advanced functional materials and complex pharmaceutical intermediates. The guide includes detailed, step-by-step experimental procedures, mechanistic insights, and a consolidated reference list to support further research and application.

Chemical Identity and Physicochemical Properties

4-Iodo-N-(4-iodophenyl)aniline is a diarylamine compound symmetrically substituted with iodine atoms at the para positions of both phenyl rings. This structure provides two highly reactive C-I bonds, making it an exceptionally useful precursor for sequential or dual cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 4-iodo-N-(4-iodophenyl)aniline | [1] |

| Common Synonym | 4,4'-Diiododiphenylamine | [1] |

| CAS Number | 20255-70-3 | [1] |

| Molecular Formula | C₁₂H₉I₂N | [1] |

| Molecular Weight | 421.01 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 125-129 °C | [1] |

| SMILES | C1=CC(=CC=C1NC2=CC=C(C=C2)I)I | [1] |

| InChIKey | SJLIWXXAQHNDHM-UHFFFAOYSA-N | [1] |

Synthesis and Purification: The Ullmann Condensation

The synthesis of this compound is efficiently achieved via a copper-catalyzed Ullmann condensation. This reaction forms the C-N bond by coupling two equivalents of an aryl halide with an amine. In this case, a self-condensation of 4-iodoaniline can be employed, or more commonly, the reaction between 4-iodoaniline and 1,4-diiodobenzene. The classical Ullmann reaction often requires harsh conditions, including high temperatures (typically >180 °C) and stoichiometric amounts of copper powder[3]. However, modern protocols have introduced the use of copper(I) salt catalysts, often in conjunction with ligands, to facilitate the reaction under milder conditions.

Rationale for Experimental Choices

-

Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst for Ullmann-type C-N couplings. The Cu(I) species is central to the catalytic cycle, which is believed to involve oxidative addition to the aryl iodide, followed by coordination of the amine and subsequent reductive elimination[3][4].

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is crucial. Its role is to deprotonate the aniline nitrogen, forming the more nucleophilic anilide anion, which then coordinates to the copper center.

-

Solvent: A high-boiling point, polar aprotic solvent like nitrobenzene or 1,2-dichlorobenzene is traditionally used to achieve the necessary reaction temperatures. These solvents effectively dissolve the reactants and facilitate heat transfer.

-

Temperature: Elevated temperatures are required to overcome the activation energy of the oxidative addition step and to drive the reaction to completion. The choice of ~180 °C represents a balance between achieving a reasonable reaction rate and minimizing thermal decomposition.

Detailed Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative synthesis of 4,4'-dinitrotriphenylamine, a closely related analogue, which highlights the typical conditions for such a condensation. These conditions can be adapted for the synthesis of this compound using 4-iodoaniline as the starting material.

Reaction Scheme (Adapted): Aniline + 2 * p-Chloronitrobenzene → 4,4'-Dinitrotriphenylamine

Materials:

-

Aniline

-

p-Chloronitrobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper catalyst (e.g., CuI or copper powder)

-

High-boiling point solvent (e.g., Nitrobenzene)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine aniline (1.0 eq), p-chloronitrobenzene (2.2 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper catalyst (e.g., 10 mol% CuI).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen, to prevent oxidation of the catalyst and reactants.

-

Solvent Addition: Add the high-boiling point solvent (e.g., nitrobenzene) to the flask.

-

Reaction: Heat the reaction mixture to approximately 176 °C with vigorous stirring. Maintain this temperature for 14 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[5].

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene) and filter to remove the inorganic salts and copper catalyst.

-

Extraction: Wash the filtrate sequentially with dilute HCl to remove any unreacted aniline, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product[5].

Spectroscopic Characterization

¹H NMR (Expected):

-

The spectrum is expected to be symmetric.

-

The aromatic protons will appear as two sets of doublets in the range of δ 7.0-7.8 ppm.

-

The protons ortho to the iodine atom will be downfield due to iodine's deshielding effect.

-

The protons ortho to the amine group will be upfield.

-

A broad singlet corresponding to the N-H proton will be observed, with its chemical shift being solvent-dependent.

¹³C NMR (Expected):

-

The spectrum will show six distinct signals for the aromatic carbons due to the molecule's symmetry.

-

The carbon atom directly bonded to the iodine (C-I) will have a characteristic chemical shift, typically appearing significantly upfield (around 80-95 ppm) due to the heavy atom effect.

-

The carbon atom bonded to the nitrogen (C-N) will be deshielded and appear downfield (around 140-150 ppm).

-

The remaining aromatic carbons will resonate in the typical range of δ 115-140 ppm.

Applications in Organic Synthesis and Materials Science

The twin C-I bonds of this compound make it a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively[2][7].

Role as a Precursor for Hole-Transport Materials (HTMs)

In the field of organic electronics, particularly in the development of perovskite solar cells (PSCs), triphenylamine derivatives are cornerstone structures for hole-transport materials (HTMs)[8][9]. HTMs are essential for efficiently extracting photogenerated holes from the perovskite layer and transporting them to the electrode[10]. This compound serves as an ideal scaffold. The iodine atoms can be substituted via Suzuki coupling with various aryl or heteroaryl boronic acids to extend the π-conjugated system, or via Buchwald-Hartwig amination to add further amine functionalities. These modifications are used to precisely tune the material's Highest Occupied Molecular Orbital (HOMO) energy level for better alignment with the perovskite valence band, enhance charge mobility, and improve the overall stability and efficiency of the solar cell device[8][11].

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds between an aryl halide and an organoboron reagent[2][12]. This compound can undergo a double Suzuki coupling to attach two new aryl groups, creating complex, extended π-systems.

Detailed Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for the double coupling of an aryl di-iodide like this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (2.5 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (4.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.5 eq), the base (4.0 eq), and the palladium catalyst (5 mol%).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired diarylated product[13].

References

- 1. rsc.org [rsc.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triphenylamine-functionalized aza-BODIPY dyes: synthesis, characterization, and their application as hole transport materials in perovskite solar cells - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. calibrechem.com [calibrechem.com]

- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

An In-depth Technical Guide to the Solubility of Bis(4-iodophenyl)amine in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-iodophenyl)amine is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical principles governing its dissolution, presenting available solubility data, and offering a detailed, field-proven experimental protocol for the quantitative determination of its solubility. In light of the limited publicly available quantitative solubility data, this guide emphasizes a robust methodology to empower researchers to generate reliable and reproducible data tailored to their specific laboratory conditions and research needs.

Introduction to this compound and its Physicochemical Properties

This compound, also known as 4,4'-diiododiphenylamine, is a solid aromatic amine with a molecular structure that significantly influences its solubility characteristics.[1][2] Understanding its key physicochemical properties is fundamental to predicting and explaining its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉I₂N | [1] |

| Molecular Weight | 421.01 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 125-129 °C | [1][2] |

| Structure | Two iodophenyl rings linked by a secondary amine | [1] |

The presence of two large, nonpolar iodophenyl groups suggests that this compound is a relatively nonpolar molecule. The iodine atoms contribute to a high molecular weight and increase the potential for van der Waals interactions. The secondary amine group (-NH-) introduces a degree of polarity and provides a site for hydrogen bond donation, although the steric hindrance from the bulky phenyl rings may limit its accessibility.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like".[3][4] This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For this compound, the key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar iodophenyl rings of the solute molecules and between the solute and nonpolar solvents.

-

Dipole-Dipole Interactions: The N-H bond in the amine group creates a dipole moment, allowing for dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: The amine hydrogen can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. This is most effective with protic solvents.

Based on these principles, the expected solubility of this compound in various classes of organic solvents is as follows:

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the predominantly nonpolar nature of the large iodophenyl structure, moderate to good solubility is expected in these solvents, driven by van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions with the amine group of this compound. Solvents like acetone are explicitly mentioned as being able to dissolve this compound.[2][5] Good solubility is generally anticipated in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the N-H group. However, the energy required to break the hydrogen bonds within the solvent itself to accommodate the large, nonpolar solute molecule may limit solubility compared to polar aprotic solvents.

Known Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative information from chemical suppliers indicates that it is soluble in acetone .[2][5]

Given the lack of comprehensive data, it is imperative for researchers to experimentally determine the solubility in the solvent system relevant to their specific application. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Determining the Solubility of this compound

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent.[4] This method is considered a gold standard for its reliability and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with screw caps and PTFE septa

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vial to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute no longer changes.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vial from the shaker. Allow the undissolved solid to settle by letting the vial stand undisturbed in the temperature-controlled environment for a short period.

-

For finer particles, centrifuge the vial at a moderate speed to pellet the excess solid. This step must be performed while maintaining the experimental temperature to prevent precipitation or further dissolution.

-

-

Sample Collection and Filtration:

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) to the syringe.

-

Filter the solution into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.[4]

-

-

Quantification:

-

Accurately weigh the collected filtrate.

-

Dilute a precise aliquot of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC-UV).

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Report the solubility in standard units such as mg/mL, g/100 mL, or mol/L, and always specify the temperature at which the measurement was made.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety Considerations

This compound is a chemical substance that requires careful handling. Users should always consult the latest Safety Data Sheet (SDS) before use.[6] Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[7]

-

Health Hazards: May cause skin and serious eye irritation.[1][6]

Conclusion

While specific quantitative solubility data for this compound remains scarce in the literature, a strong theoretical understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. Its large, nonpolar structure suggests good solubility in nonpolar and polar aprotic solvents, with acetone being a confirmed solvent. For precise quantitative needs, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for generating high-quality solubility data. This empowers researchers to optimize their processes, from synthesis to formulation, based on accurate and application-specific solubility measurements.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | 20255-70-3 | TCI AMERICA [tcichemicals.com]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 20255-70-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bis(4-iodophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-iodophenyl)amine, also known as 4,4'-diiododiphenylamine, is a halogenated aromatic amine of significant interest in various fields of chemical research, including materials science and medicinal chemistry. Its structure, featuring two iodophenyl rings linked by a secondary amine, provides a scaffold for the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several sets of chemically distinct protons and carbons, making NMR spectroscopy a powerful technique for its characterization. The key NMR-active nuclei are ¹H and ¹³C.

Molecular structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following protocols are recommended for this compound.

Sample Preparation

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer. For quantitative analysis, the use of an internal standard may be necessary.

¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic proton signals.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

-

¹³C NMR Spectroscopy

-

Instrument: A spectrometer operating at a corresponding carbon frequency of 100 MHz or higher is recommended.

-

Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (sw): A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a signal for the amine proton. The symmetry of the molecule results in a simplified spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.50 | Doublet | ~8.5 | 4H | H-3, H-5, H-3', H-5' |

| ~6.85 | Doublet | ~8.5 | 4H | H-2, H-6, H-2', H-6' |

| ~5.70 | Broad Singlet | - | 1H | N-H |

Interpretation:

-

Aromatic Protons: The two phenyl rings are chemically equivalent due to rotation around the C-N bonds. Within each ring, the protons ortho to the iodine atom (H-3 and H-5) are equivalent, as are the protons meta to the iodine (H-2 and H-6).

-

The protons at the H-3/H-5/H-3'/H-5' positions are expected to appear as a doublet downfield (around 7.50 ppm). This is due to the deshielding effect of the adjacent electronegative iodine atom. The splitting into a doublet is caused by coupling to the neighboring protons at the H-2/H-6 positions.

-

The protons at the H-2/H-6/H-2'/H-6' positions are expected to appear as a doublet upfield (around 6.85 ppm). These protons are coupled to the H-3/H-5 protons. The upfield shift relative to the other aromatic protons is due to the electron-donating effect of the amine group.

-

-

Amine Proton: The N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is influenced by factors such as concentration and the presence of trace amounts of water.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~143.0 | C1, C1' |

| ~138.0 | C3, C5, C3', C5' |

| ~119.0 | C2, C6, C2', C6' |

| ~85.0 | C4, C4' |

Interpretation:

-

C1 and C1': The carbons directly attached to the nitrogen atom are expected to resonate at a downfield chemical shift (around 143.0 ppm) due to the electronegativity of the nitrogen.

-

C3, C5, C3', and C5': These carbons, which are ortho to the iodine atoms, will have their chemical shifts significantly influenced by the heavy atom effect of iodine, in addition to the electronic effects of the substituents. They are predicted to appear around 138.0 ppm.

-

C2, C6, C2', and C6': These carbons are meta to the iodine atoms and ortho to the amine group. Their chemical shifts will be influenced by both substituents, and they are expected to resonate at a more upfield position (around 119.0 ppm) compared to the other aromatic carbons.

-

C4 and C4': The carbons bearing the iodine atoms are expected to have the most upfield chemical shift among the aromatic carbons (around 85.0 ppm). This is a characteristic effect of iodine substitution in aromatic rings, often referred to as the "heavy atom effect," which causes significant shielding.[1]

Visualizing NMR Assignments

The following diagram illustrates the correlation between the predicted NMR signals and the molecular structure of this compound.

Correlation of predicted ¹H and ¹³C NMR chemical shifts with the molecular structure.

Conclusion